molecular formula C19H15NO4S2 B11674679 2-ethoxy-4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate

2-ethoxy-4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate

Cat. No.: B11674679
M. Wt: 385.5 g/mol
InChI Key: RRSQNBSAITWQGB-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ETHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE is a complex organic compound with a molecular formula of C26H21N5O5S This compound is known for its unique structure, which includes a thiazolidinone ring and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE typically involves multiple steps. One common method includes the condensation of 2-ethoxy-4-formylphenyl benzoate with 4-oxo-2-thioxo-1,3-thiazolidine-5-carbaldehyde under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-ETHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ETHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE involves its interaction with various molecular targets. The thiazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ETHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazolidinone ring and benzoate ester group make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C19H15NO4S2

Molecular Weight

385.5 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] benzoate

InChI

InChI=1S/C19H15NO4S2/c1-2-23-15-10-12(11-16-17(21)20-19(25)26-16)8-9-14(15)24-18(22)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,20,21,25)/b16-11+

InChI Key

RRSQNBSAITWQGB-LFIBNONCSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)S2)OC(=O)C3=CC=CC=C3

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.